molecular formula C17H15N3O B2698899 N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide CAS No. 476633-89-3

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B2698899
CAS No.: 476633-89-3
M. Wt: 277.327
InChI Key: NAJMKPMXTKTFCY-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide is a compound that features a benzimidazole moiety linked to a cyclopropanecarboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with cyclopropanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions usually involve heating the mixture to temperatures ranging from 140°C to 220°C for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydrobenzimidazole derivatives, and substituted benzimidazole compounds .

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and its ability to interact with specific molecular targets .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(12-5-6-12)18-13-9-7-11(8-10-13)16-19-14-3-1-2-4-15(14)20-16/h1-4,7-10,12H,5-6H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJMKPMXTKTFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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